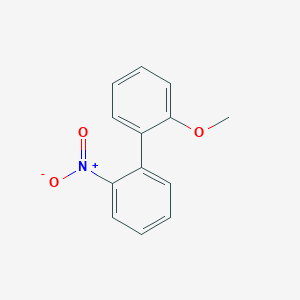

2-nitro-2'-methoxy-1,1'-biphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAAEXWZEIXKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355972 | |

| Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6460-92-0 | |

| Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 2 Methoxy 1,1 Biphenyl and Its Advanced Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, represents the most powerful and versatile strategy for forming the pivotal carbon-carbon bond in biaryl systems. Various named reactions have been developed, each utilizing a different organometallic reagent, to achieve this transformation with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, is a preeminent method for biaryl synthesis due to its mild conditions and high functional group tolerance. The synthesis of 2-nitrobiphenyl (B167123) systems, however, presents unique challenges. Research has shown that the presence of a nitro group at the 2-position of the phenylboronic acid can impede the transmetalation step of the catalytic cycle. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov Conversely, when the nitro group is on the aryl halide, such as in 1-halo-2-nitrobenzene, the reaction generally proceeds more effectively. researchgate.net

To synthesize 2-nitro-2'-methoxy-1,1'-biphenyl via Suzuki coupling, the typical approach involves the reaction of a 2-nitrophenyl halide (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene) with 2-methoxyphenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving good yields, especially with sterically hindered substrates. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) are commonly employed. researchgate.net

For instance, a general protocol for coupling highly substituted and congested 1-chloro-2-nitrobenzenes has been developed using Pd(PPh₃)₄ as the catalyst, sodium carbonate as the base, and a methanol/water mixture as the solvent under microwave heating, affording excellent yields. researchgate.net In a specific case involving the synthesis of a congested 2-nitro-1,1'-biphenyl intermediate with a methoxy (B1213986) substituent (a 6-nitro-2-hydroxy-1,1'-biphenyl derivative), a tailored Suzuki method was developed to couple a chloroarene with a boronic acid, achieving a 50% yield, which was considered moderate due to the high steric hindrance. researchgate.net

Table 1: Selected Suzuki Cross-Coupling Conditions for 2-Nitrobiphenyl Synthesis

| Aryl Halide | Boronic Acid Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | N/A | N/A | N/A | researchgate.net |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O (4:1) | Microwave | Excellent | researchgate.net |

The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of two aryl halide molecules at high temperatures. youtube.com The reaction's scope has been expanded to "Ullmann-type" reactions, which allow for the synthesis of unsymmetrical biaryls and can proceed under milder conditions. youtube.comnih.gov

In its traditional form, the synthesis of a symmetrical biphenyl (B1667301) like 2,2'-dinitrobiphenyl (B165474) can be achieved by heating 1-bromo-2-nitrobenzene with an excess of copper powder to around 200°C, yielding the product in high yield. nih.gov For an unsymmetrical product like this compound, a cross-coupling approach is necessary. This typically involves reacting an excess of one aryl halide with the other in the presence of copper. However, achieving selectivity in such cross-couplings can be challenging and often leads to a mixture of products. More advanced Ullmann-type protocols may involve the use of ligands to accelerate the reaction and improve selectivity. nih.gov The reaction is known to be effective for aryl halides bearing electron-withdrawing groups, such as the nitro group. nih.gov

Kumada Coupling: As the first transition metal-catalyzed cross-coupling reaction, the Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgslideshare.net This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org The synthesis of this compound via this route would involve coupling a 2-nitrophenyl halide with 2-methoxyphenylmagnesium bromide. nih.govsigmaaldrich.com Nickel catalysts, such as those with diphosphine ligands (e.g., dppe), are often preferred for their economic efficiency, though palladium catalysts can also be used. organic-chemistry.orgwikipedia.org A key limitation is the incompatibility of Grignard reagents with certain functional groups; however, the nitro group is generally tolerated under carefully controlled conditions. organic-chemistry.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.org To form this compound, one would react a 2-nitrophenyl halide with a 2-methoxyphenylstannane derivative, such as (2-methoxyphenyl)tributylstannane. The reaction is typically catalyzed by a Pd(0) species like Pd(PPh₃)₄. organic-chemistry.org While highly versatile, the primary drawback of the Stille reaction is the toxicity associated with organotin compounds. organic-chemistry.org

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.orgyoutube.comorganic-chemistry.org It is renowned for its high yields and functional group tolerance, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org The synthesis of this compound would proceed by reacting a 2-nitrophenyl halide with a 2-methoxyphenylzinc halide. The organozinc reagent can be prepared in situ from the corresponding Grignard or organolithium reagent. youtube.com Palladium catalysts are generally favored for their higher yields and broader functional group compatibility. wikipedia.org The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comresearchgate.net

Another advanced strategy involves decarboxylative cross-coupling. A notable example is the synthesis of 4-methyl-2'-nitrobiphenyl, which was achieved by the copper/palladium-catalyzed reaction of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene. orgsyn.org This method generates the carbon nucleophile in situ from a readily available carboxylic acid salt, avoiding the prior preparation of organometallic reagents. orgsyn.org

Table 2: Overview of Cross-Coupling Strategies for this compound

| Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | 2-Methoxyphenylboronic acid | 1-Halo-2-nitrobenzene | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, high functional group tolerance. researchgate.net |

| Ullmann | N/A (Aryl Halide) | 1-Halo-2-nitrobenzene & 1-Halo-2-methoxybenzene | Cu | Classic method, often requires high temperatures. youtube.comnih.gov |

| Kumada | 2-Methoxyphenylmagnesium bromide | 1-Halo-2-nitrobenzene | NiCl₂(dppe), Pd catalysts | Uses reactive Grignard reagents; functional group compatibility can be a concern. organic-chemistry.orgwikipedia.org |

| Stille | (2-Methoxyphenyl)trialkylstannane | 1-Halo-2-nitrobenzene | Pd(PPh₃)₄ | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | 2-Methoxyphenylzinc halide | 1-Halo-2-nitrobenzene | Pd or Ni catalysts | High reactivity and functional group tolerance; moisture-sensitive reagents. wikipedia.orgorganic-chemistry.org |

Functionalization and Derivatization Routes

Once the this compound core has been synthesized, further functionalization can be achieved through various reactions, most notably electrophilic aromatic substitution.

The introduction of new substituents onto the biphenyl rings is governed by the directing effects of the existing nitro and methoxy groups. In this compound, the two rings are electronically distinct.

The Nitro-Substituted Ring: The nitro group (-NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any subsequent substitution on this ring, such as nitration or halogenation, would be directed to the positions meta to the nitro group (positions 4 and 6). The reaction would require harsh conditions due to the ring's deactivation.

The Methoxy-Substituted Ring: The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. It will direct incoming electrophiles primarily to the para-position (position 4') due to reduced steric hindrance compared to the ortho-position (position 6'). The activating nature of the methoxy group means that substitution on this ring will occur under much milder conditions compared to the nitro-substituted ring.

This differential reactivity allows for the selective functionalization of one ring over the other, providing a route to more complex and advanced derivatives of the parent compound.

Selective Reduction of Nitro Groups within this compound Derivatives

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2'-methoxy-[1,1'-biphenyl]-2-amine, a valuable intermediate. The challenge lies in achieving this reduction with high selectivity, leaving other potentially reducible groups, such as the aromatic rings, intact. Several methods have been developed to address this.

A common and effective method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This approach is widely used for its efficiency and clean conversion.

For enhanced selectivity, especially in the presence of other sensitive functional groups, alternative reagent systems have been explored. A notable method involves the use of hydrazine (B178648) glyoxylate (B1226380) in combination with zinc or magnesium powder. This system facilitates the rapid and selective reduction of aromatic nitro groups at room temperature, avoiding the harsh conditions and expensive catalysts like palladium or platinum. The reaction is generally complete within two hours, and the use of low-cost metals like zinc or magnesium makes it a practical choice for various applications.

Another advanced approach enhances the reducing power of sodium borohydride (B1222165) (NaBH₄), which is typically ineffective for reducing nitro groups on its own. jsynthchem.com By using NaBH₄ in conjunction with a transition metal complex like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in an ethanol (B145695) solvent, nitro compounds can be efficiently converted to their corresponding amines. jsynthchem.com This method highlights how the capabilities of a mild reducing agent can be significantly expanded through catalytic activation. jsynthchem.com

In derivatives with multiple nitro groups, the position of the methoxy substituent plays a crucial directing role. In Zinin-type reductions, a nitro group positioned ortho to an alkoxy group is preferentially reduced. stackexchange.comechemi.com This regioselectivity is attributed to electronic effects and potential chelation between the substituent and the reagent. If no nitro group is in the ortho position, the least sterically hindered nitro group is typically reduced. stackexchange.comechemi.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Efficient and clean conversion to the amine. | |

| Hydrazine-Metal System | Hydrazine glyoxylate, Zn or Mg powder | Rapid, selective reduction at room temperature; uses low-cost metals. | |

| Activated Borohydride | NaBH₄, Ni(PPh₃)₄ | Enhances the reducing power of NaBH₄ to effectively reduce nitro groups. | jsynthchem.com |

| Zinin Reduction Principle | e.g., Na₂S / S₈ | In polynitro derivatives, the methoxy group directs reduction to the ortho-nitro position. | stackexchange.comechemi.com |

Chemical Transformations Involving Methoxy Substituents

The methoxy group (-OCH₃) in this compound is a key site for chemical modification, primarily through O-demethylation to yield a hydroxyl group. This transformation unlocks a new range of functionalization possibilities.

A robust and widely used method for O-demethylation involves Lewis acids, such as aluminum chloride (AlCl₃). epo.org The reaction is typically performed in a reaction-inert solvent like nitrobenzene (B124822). Research has shown that using 2 to 4 molar equivalents of AlCl₃ with respect to the substrate is effective. epo.org The process can be carried out at temperatures ranging from 20°C up to the reflux temperature of the solvent, with a preferred range often being between 70°C and 80°C for optimal results. epo.org The presence of a small, controlled amount of water (0.1% to 0.8% wt) in the solvent has been found to reduce the formation of undesired chlorinated side-products. epo.org

As an alternative to harsh chemical reagents, electrochemical methods offer a milder approach to demethylation. nih.gov For instance, the demethylation of 2-methoxyphenol has been successfully achieved through a bias-potential-assisted electrochemical reaction on a multiwalled carbon nanotube (MWCNT) surface in a neutral pH solution. nih.gov This technique avoids the need for strong acids or high temperatures, representing a more environmentally benign strategy for functional group transformation. nih.gov

| Method | Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Lewis Acid Demethylation | AlCl₃ in nitrobenzene solvent; 70-80°C | A classic and effective chemical method for removing the methyl group to form a phenol. | epo.org |

| Electrochemical Demethylation | Bias-potential on MWCNT electrode; neutral pH | A modern, milder method that avoids harsh reagents and conditions. | nih.gov |

Chemo- and Regioselective Modifications of the Biphenyl Core

Direct functionalization of the biphenyl core of this compound presents a significant challenge due to the need for precise control over which C-H bond is activated (regioselectivity). The existing nitro and methoxy groups exert strong directing effects, which can complicate the introduction of new substituents at desired positions.

Advanced synthetic strategies have been developed to overcome this, particularly for achieving functionalization at positions that are not electronically favored. One such cutting-edge approach is template-directed C-H functionalization. researchgate.net This method utilizes a specially designed molecule (a template) that non-covalently interacts with a functional group on the substrate to direct a catalyst to a specific, remote C-H bond. researchgate.net

For nitroarenes, a palladium-catalyzed meta-C-H alkenylation has been achieved using a urea-based template. researchgate.net The template is designed with two key features: a urea (B33335) moiety that forms strong hydrogen bonds with the substrate's nitro group, and a cyano-based directing group that coordinates with the palladium catalyst. This dual interaction positions the catalyst precisely to activate a meta-C-H bond on the nitro-bearing ring, a position that is typically difficult to functionalize directly. researchgate.net This strategy effectively overrides the natural electronic preferences of the substrate, allowing for highly regioselective modifications. researchgate.net

| Component | Description | Function | Reference |

|---|---|---|---|

| Substrate | A nitro-biphenyl derivative | The molecule to be modified. | researchgate.net |

| Template | Urea-based molecule with an elongated biphenyl linker and a cyano group | Binds to the nitro group via hydrogen bonding and directs the catalyst. | researchgate.net |

| Catalyst | Palladium (Pd) complex | Coordinates to the template's directing group and activates the remote meta-C-H bond. | researchgate.net |

| Outcome | meta-C-H Alkenylation | Introduction of an alkene group at the meta position relative to the nitro group. | researchgate.net |

Stereochemical Investigations of 2 Nitro 2 Methoxy 1,1 Biphenyl: Atropisomerism and Axial Chirality

Theoretical Principles Governing Atropisomerism in Substituted Biphenyls

Atropisomerism arises when rotation around a single bond is sufficiently slow to allow for the isolation of individual rotamers. unacademy.com In the case of biphenyls, the key factor governing this phenomenon is the steric hindrance imposed by substituents at the ortho positions of the two phenyl rings. wikipedia.orgchemistnotes.comyoutube.com For a biphenyl (B1667301) to exhibit axial chirality, it must possess bulky groups in these ortho positions that prevent free rotation around the C-C single bond connecting the rings. quora.comstackexchange.com

The stability of atropisomers is directly related to the energy barrier to rotation. A commonly accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, which corresponds to a half-life of at least 1000 seconds. unacademy.comnih.gov If the barrier is significantly lower, the enantiomers will rapidly interconvert, resulting in a racemic mixture. nih.gov The size and nature of the ortho substituents play a crucial role in determining the magnitude of this rotational barrier. ee-net.ne.jp Larger and more sterically demanding groups will lead to a higher barrier and more stable atropisomers.

Furthermore, for a substituted biphenyl to be chiral, it must lack a plane of symmetry. stackexchange.com This means that even with restricted rotation, if the substitution pattern on the two rings is such that the molecule is superimposable on its mirror image, it will be achiral. stackexchange.com Therefore, both restricted rotation and the absence of molecular symmetry are prerequisites for the existence of observable atropisomerism and axial chirality in substituted biphenyls. stackexchange.compharmaguideline.com

Computational Determination of Rotational Barriers and Conformational Dynamics of 2-nitro-2'-methoxy-1,1'-biphenyl

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the rotational barriers and conformational dynamics of substituted biphenyls. rsc.orgresearchgate.netrsc.org These methods allow for the calculation of the potential energy surface as a function of the dihedral angle between the two phenyl rings, providing insights into the energy minima corresponding to the stable conformers and the transition states for their interconversion.

For this compound, DFT calculations can predict the rotational energy barrier by determining the energy difference between the non-planar ground state and the planar transition state. rsc.org The size of the ortho substituents, a nitro group (-NO2) and a methoxy (B1213986) group (-OCH3), dictates the steric hindrance and, consequently, the height of this barrier. While the methoxy group is smaller than a nitro group, their combined presence is expected to create a significant barrier to rotation. ee-net.ne.jp

Dynamic NMR spectroscopy is an experimental technique that can be used to measure these rotational barriers. rsc.orgnih.gov By analyzing the changes in the NMR spectrum as a function of temperature, the free energy of activation for the aryl-aryl bond rotation can be determined. rsc.orgresearchgate.net Computational studies often complement these experimental findings, and a good agreement between the calculated and experimental barriers validates the theoretical model used. rsc.orgresearchgate.net

The conformational landscape of this compound can also be explored through computational methods. These studies can identify the most stable conformations (gauche or anti) and the relative energies of different rotamers. acs.orgnih.gov The solvent can also influence the conformational equilibrium and rotational barriers, and continuum solvation models are often employed in DFT calculations to account for these effects. nih.gov

Enantioselective Synthesis and Stereoselective Resolution Strategies for Axially Chiral this compound Derivatives

The synthesis of enantiomerically pure axially chiral biphenyls is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized into enantioselective synthesis and stereoselective resolution.

Enantioselective Synthesis: This approach aims to directly produce one enantiomer in excess. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful methods for the asymmetric synthesis of biaryls. acs.orgresearchgate.net The key to success lies in the use of chiral ligands that can induce enantioselectivity in the C-C bond formation. acs.orgchemrxiv.orgchemrxiv.org For the synthesis of derivatives of this compound, a chiral phosphine (B1218219) ligand, for instance, could be employed in a palladium-catalyzed coupling of an appropriately substituted aryl boronic acid and an aryl halide. acs.orgacs.org Organocatalysis, using chiral phosphoric acids, has also proven effective in the atroposelective synthesis of various axially chiral molecules. acs.org

Another strategy is the desymmetrization of a prochiral biphenyl precursor. nih.gov This involves the enantioselective modification of a symmetrical starting material to introduce chirality.

Stereoselective Resolution: This method involves the separation of a racemic mixture of atropisomers.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent. nih.govacs.org Enzymes, such as lipases, are particularly effective for the kinetic resolution of atropisomeric biaryls through enantioselective esterification or hydrolysis. researchgate.netnih.gov

Dynamic Kinetic Resolution (DKR): This is a more efficient variation where the racemizing starting material is continuously converted to the desired enantiomer. researchgate.netnih.govacs.org This is applicable when the rotational barrier is low enough to allow for in-situ racemization under the reaction conditions.

Crystallization-Induced Resolution: In some cases, diastereomeric derivatives of the racemic biphenyl can be separated by crystallization. nih.gov The formation of diastereomers with a chiral auxiliary can lead to one diastereomer crystallizing preferentially, which can then be converted back to the enantiomerically enriched biphenyl.

Below is a table summarizing some of these strategies:

| Strategy | Description | Key Features |

| Enantioselective Synthesis | Direct formation of one enantiomer in excess. | Utilizes chiral catalysts or auxiliaries (e.g., chiral phosphine ligands in Suzuki-Miyaura coupling). acs.orgchemrxiv.orgchemrxiv.org |

| Kinetic Resolution (KR) | Separation based on different reaction rates of enantiomers with a chiral agent. nih.govacs.org | Often employs enzymes like lipases for high enantioselectivity. researchgate.netnih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the starting material. nih.govacs.org | Theoretically allows for a 100% yield of the desired enantiomer. researchgate.net |

| Crystallization-Induced Resolution | Separation of diastereomeric derivatives through crystallization. nih.gov | Relies on the differential solubility of diastereomers. |

Chiroptical Properties of Atropisomeric this compound Analogs

The chiroptical properties of a molecule describe its interaction with polarized light. For axially chiral compounds like the atropisomers of this compound, the primary chiroptical techniques used for characterization are optical rotation and circular dichroism (CD) spectroscopy. ee-net.ne.jpnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org Chiral molecules exhibit characteristic CD spectra, with positive or negative bands (Cotton effects) at specific wavelengths. ee-net.ne.jpacs.org The CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration (P or M, or aR or aS) of the atropisomers. acs.orgnih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectra of the different conformers. acs.orgnih.gov By comparing the experimental CD spectrum with the calculated spectra, the absolute configuration of an enantiomerically enriched sample can be assigned. ee-net.ne.jpacs.org The shape and sign of the Cotton effects are influenced by the electronic transitions within the molecule and the spatial arrangement of the chromophores, which in this case are the substituted phenyl rings. ee-net.ne.jp

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the optical rotation are characteristic of a specific enantiomer. While useful for determining enantiomeric purity, it is generally less informative for assigning absolute configuration than CD spectroscopy. ee-net.ne.jp

The chiroptical properties of this compound analogs are expected to be influenced by the nature and position of the substituents on the biphenyl scaffold. These properties are crucial for the characterization and application of these chiral compounds, particularly in fields like asymmetric catalysis and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 2 Methoxy 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of 2-nitro-2'-methoxy-1,1'-biphenyl, providing detailed information about its carbon-hydrogen framework and conformational dynamics. The presence of bulky substituents at the ortho positions (2 and 2') of the biphenyl (B1667301) core introduces significant steric hindrance, which restricts rotation around the C1-C1' single bond. libretexts.org This restricted rotation can lead to atropisomerism, a form of chirality arising from hindered rotation around a single bond, making the molecule conformationally stable yet twisted. libretexts.org

In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups. The electron-withdrawing nature of the nitro group generally deshields adjacent protons, shifting their signals to a lower field (higher ppm), while the electron-donating methoxy group tends to shield nearby protons, causing upfield shifts. rsc.orgrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons directly attached to the nitro and methoxy groups, as well as the carbons at the biphenyl linkage, show characteristic chemical shifts that are crucial for confirming the substitution pattern. For instance, in related biphenyl compounds, the carbon bearing the methoxy group appears at a distinct upfield position. rsc.org The non-planar, twisted conformation of the molecule means that all carbons are chemically non-equivalent, leading to a full set of 13 distinct signals in the ¹³C NMR spectrum. The study of related substituted biphenyls shows that the degree of twisting can influence the electronic environment and thus the chemical shifts. researchgate.net

Table 1: Predicted NMR Data for this compound

| Type | Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | Aromatic H | 7.00 - 7.85 | Complex multiplets due to coupling and differing electronic environments. rsc.org |

| ¹H NMR | -OCH₃ | ~3.80 | Singlet for the methoxy protons. rsc.org |

| ¹³C NMR | C-NO₂ | ~148 | Quaternary carbon attached to the nitro group. rsc.org |

| ¹³C NMR | C-OCH₃ | ~157 | Quaternary carbon attached to the methoxy group. rsc.org |

| ¹³C NMR | Aromatic CH | 110 - 135 | Signals for the protonated aromatic carbons. rsc.org |

Note: The data in this table is based on typical values for similarly substituted biphenyl compounds and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and molecular structure of this compound. These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that change the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability. nih.gov

The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its constituent functional groups. The nitro group (NO₂) exhibits strong, distinct stretching vibrations. Typically, two bands are observed: one for the asymmetric stretch (ν_as(NO₂)) in the range of 1500-1570 cm⁻¹ and another for the symmetric stretch (ν_s(NO₂)) around 1300-1370 cm⁻¹. longdom.org

The methoxy group (-OCH₃) also gives rise to several characteristic vibrations. The C-H stretching of the methyl group is usually found in the 2830-2960 cm⁻¹ region. scielo.org.za The asymmetric and symmetric C-O-C stretching vibrations of the aryl-methyl ether linkage produce strong bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. scielo.org.za

Aromatic ring vibrations include C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1620 cm⁻¹ range. scielo.org.za The specific frequencies and intensities of these bands can be influenced by the substitution pattern and the dihedral angle between the two rings. In the solid state, intermolecular interactions such as weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro or methoxy groups can lead to shifts in vibrational frequencies and band broadening compared to the gas phase or in solution. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the two rings. acs.org

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2830 - 2960 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR |

| Aromatic C=C Stretch | 1400 - 1620 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional molecular structure in the solid state. arscryo.com For this compound, XRD analysis would reveal the exact bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. Due to the steric repulsion between the ortho-nitro and ortho-methoxy groups, the molecule is expected to adopt a non-planar conformation. libretexts.org Studies on similarly substituted biphenyls show that this dihedral angle is significantly large, preventing the molecule from being flat. researchgate.net

Table 3: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Finding | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. researchgate.net |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. mdpi.com |

| Dihedral Angle (C2-C1-C1'-C2') | Significantly > 45° | Confirms the twisted, non-planar conformation due to steric hindrance. libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The spectrum of this compound is characterized by absorptions arising from the promotion of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). libretexts.org

The key chromophores in this molecule are the two aromatic rings, the nitro group, and the methoxy group. The biphenyl system itself gives rise to intense π → π* transitions. uzh.ch The presence of the nitro group (an electron-withdrawing group) and the methoxy group (an electron-donating group) extends the conjugation and modifies the energy levels of the molecular orbitals. scielo.org.za This donor-acceptor character can lead to intramolecular charge transfer (ICT) transitions, which are often observed as a distinct, lower-energy (longer wavelength) absorption band. elsevierpure.comresearchgate.net These ICT bands are sensitive to solvent polarity.

The spectrum is expected to show strong absorptions in the UV region. The π → π* transitions of the biphenyl core are typically found at shorter wavelengths, while the charge-transfer band involving the nitro and methoxy groups would appear at a longer wavelength. researchgate.net The non-planar nature of the molecule can affect the efficiency of conjugation between the two rings, which in turn influences the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. A greater twist generally leads to a blue shift (shift to shorter wavelength) and a decrease in intensity, as orbital overlap is reduced.

Table 4: Expected UV-Vis Absorption Data

| Transition Type | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* | ~200-280 | High-energy transitions associated with the aromatic system. libretexts.org |

| Intramolecular Charge Transfer (ICT) | >280 | Lower-energy transition from the methoxy-substituted ring (donor) to the nitro-substituted ring (acceptor). researchgate.net |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound (C₁₃H₁₁NO₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass of 229.0739 g/mol . nih.gov

Under electron ionization (EI), the molecular ion undergoes fragmentation through characteristic pathways determined by the functional groups present. Aromatic nitro compounds typically show fragmentation patterns involving the loss of the nitro group or its components. youtube.commiamioh.edu Key fragmentation steps for this compound would likely include:

Loss of a nitro radical (•NO₂): [M - 46]⁺, leading to a significant peak at m/z 183.

Loss of nitric oxide (NO): [M - 30]⁺, followed by the loss of a hydroxyl radical (•OH) or rearrangement.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, resulting in a fragment at m/z 198.

Loss of a methyl radical (•CH₃): [M - 15]⁺ from the methoxy group, giving a fragment at m/z 214.

The fragmentation of the ether linkage can also occur. The relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecular structure. The study of methoxyhalobiphenyls has shown that the methoxy group significantly influences the main fragmentation routes. nih.gov

Table 5: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 229 | [C₁₃H₁₁NO₃]⁺ | Molecular Ion [M]⁺ |

| 214 | [C₁₂H₈NO₃]⁺ | [M - CH₃]⁺ |

| 199 | [C₁₃H₁₁O₂]⁺ | [M - NO]⁺ |

| 183 | [C₁₃H₁₁O]⁺ | [M - NO₂]⁺ |

Computational Chemistry and Quantum Mechanical Studies of 2 Nitro 2 Methoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for the theoretical investigation of molecular structures. For 2-nitro-2'-methoxy-1,1'-biphenyl, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

A critical aspect of the structure of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In the case of substituted biphenyls like this compound, steric hindrance between the substituents at the ortho positions (the 2 and 2' positions) can cause the rings to twist relative to each other. For similar ortho-substituted biphenyls, quantum mechanical geometry optimization has predicted dihedral angles around 53.5° to 59.4°. scispace.com The introduction of larger functional groups tends to increase this angle due to greater steric effects. scispace.com

The electronic structure of this compound is characterized by the presence of a nitro group (-NO2), which is strongly electron-withdrawing, and a methoxy (B1213986) group (-OCH3), which is electron-donating. This electronic arrangement significantly influences the molecule's reactivity and its interactions with other molecules. The nitro group, in particular, creates an electron-deficient aromatic system.

DFT calculations provide a detailed map of the electron density distribution across the molecule, highlighting the electronic effects of the substituents. The accuracy of these calculations can be influenced by the choice of the functional and basis set. For instance, studies on similar molecules have shown that functionals like B3LYP, PBEPBE, and TPSSTPSS can provide reliable results when used with an appropriate basis set such as 6-311++G(d,p). researchgate.net

Table 1: Calculated Structural Parameters for Related Biphenyls

| Compound | Method | Dihedral Angle (°) | Reference |

| 2-hydroxybiphenyl | MP2/6-31++G | 53.5 | scispace.com |

| 2'-hydroxybiphenyl-2-sulfinate | MP2/6-31++G | 59.2 | scispace.com |

| 2-biphenyl carboxylic acid | MP2/6-31++G | 59.4 | scispace.com |

| 2,2'-biphenol | MP2/6-31++G | 70.7 | scispace.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized on the more electron-rich methoxy-substituted phenyl ring, while the LUMO is likely concentrated on the electron-deficient nitro-substituted phenyl ring. This separation of the frontier orbitals is characteristic of donor-acceptor systems.

The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be used to calculate various chemical reactivity descriptors. These descriptors provide quantitative measures of a molecule's reactivity.

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Note: μ is the chemical potential, where μ = -χ.

DFT calculations at levels like B3LYP have been successfully used to determine these parameters for various organic molecules, providing insights into their reaction mechanisms. researchgate.net The analysis of these descriptors for this compound would elucidate its electrophilic and nucleophilic nature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. Intermediate potentials are often shown in green.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for electrophilic interaction. The methoxy group, being electron-donating, would contribute to a less positive or even slightly negative potential on its associated phenyl ring, while the nitro-substituted ring would exhibit a more positive potential. Studies on similar molecules, such as 3-methoxy flavones, have demonstrated a correlation between the MEP map and biological activity, where negative MEP regions were linked to specific interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of properties related to a molecule's interaction with light, such as its absorption and emission spectra. rsc.orgresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. For many organic molecules, TD-DFT can achieve an accuracy of approximately 0.3 eV for vertical excitation energies. chemrxiv.org

The choice of functional and basis set is critical for the accuracy of TD-DFT calculations. nih.gov Research has shown that functionals like M06-2X and ωB97XD often provide superior performance compared to B3LYP for predicting excited state properties. nih.gov The inclusion of solvent effects, often through a polarizable continuum model (PCM), is also important for obtaining results that correlate well with experimental data obtained in solution. nih.gov

For this compound, TD-DFT would be instrumental in understanding its photophysical behavior, including its UV-Vis absorption characteristics and the nature of its electronic transitions (e.g., n→π, π→π).

Theoretical Prediction and Validation of Spectroscopic Properties

Computational chemistry methods, particularly DFT, are frequently used to predict and validate spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.comepstem.net

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands. mdpi.com It is common practice to scale the calculated frequencies to improve agreement with experimental values, accounting for factors like anharmonicity and limitations of the theoretical model.

Similarly, NMR chemical shifts (both 1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. epstem.net These theoretical predictions can aid in the interpretation of complex experimental NMR spectra and confirm the molecular structure. Comparing the calculated and experimental spectra provides a powerful means of validating the computed geometry and electronic structure of the molecule. epstem.net

For this compound, theoretical prediction of its IR, Raman, and NMR spectra would provide valuable data for its characterization and would complement experimental studies.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 2 Methoxy 1,1 Biphenyl

Mechanistic Pathways of Nitro Group Transformations (e.g., Photoreactions, Reductive Processes)

The nitro group is the most reactive site in the molecule, serving as a versatile functional handle for a variety of chemical transformations. These are primarily dominated by reductive processes, although photochemical pathways also offer unique reaction avenues.

Reductive Processes: The reduction of the nitro group to an amine is a cornerstone transformation for 2-nitro-2'-methoxy-1,1'-biphenyl, unlocking pathways to a wide array of nitrogen-containing heterocyclic compounds. This transformation can be achieved through several methods:

Catalytic Hydrogenation: A common and efficient method involves the use of hydrogen gas (H₂) with a metal catalyst, typically palladium on carbon (Pd/C). This process provides a clean conversion to the corresponding 2-amino-2'-methoxy-1,1'-biphenyl.

Chemical Reduction: Reagents like stannous chloride (SnCl₂) in an acidic medium are also effective for reducing the nitro group to an amine. chemicalbook.com

Electrochemical Reduction: Offering a sustainable alternative to chemical reagents, electrochemical methods can selectively reduce nitroarenes to anilines. nih.govnih.gov The mechanism involves the transfer of electrons and protons (which can be sourced from water) to the nitro group. nih.govnih.gov This process can proceed through intermediates such as N-phenylhydroxylamine and azoxybenzene, depending on the specific conditions. nih.gov

The resulting 2-amino-2'-methoxy-1,1'-biphenyl is a critical intermediate for subsequent intramolecular cyclization reactions.

Photoreactions: Photochemical activation provides an alternative pathway for transformations. While direct photoreactions on this compound are not extensively documented, studies on analogous systems suggest potential routes. For instance, UV irradiation of closely related biphenyl (B1667301) oximes has been shown to induce cyclization to form phenanthridines. nih.govnih.gov A crucial finding from these studies is that a methoxy (B1213986) group can function as a leaving group during the reaction. nih.gov This suggests a potential photochemical pathway where the nitro group of this compound could be transformed, followed by a light-mediated cyclization where the 2'-methoxy group is eliminated to form a new heterocyclic ring system. The presence of the methoxy group is often essential for stabilizing the radical cation intermediates formed during the photochemical process. nih.gov

Regioselectivity and Stereoselectivity in Derivatization and Reaction Pathways

The selectivity of reactions involving this compound is dictated by both the electronic nature of its substituents and its unique three-dimensional structure.

Regioselectivity: Regioselectivity, or the preference for reaction at one position over another, is governed by the directing effects of the existing nitro and methoxy groups. wikipedia.org In electrophilic aromatic substitution reactions, these groups exert opposing influences:

The -NO₂ group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (4- and 6-positions) on its own ring.

The -OCH₃ group is strongly electron-donating and activating, directing incoming electrophiles to the ortho and para positions (3'- and 5'-positions) on its ring.

This electronic tug-of-war means that further substitution on the biphenyl skeleton would be highly dependent on the reaction conditions, with the more activated, methoxy-bearing ring being the more likely site of electrophilic attack.

Stereoselectivity: The most significant stereochemical feature of this compound is atropisomerism . numberanalytics.com This phenomenon arises from the severely restricted rotation around the single bond connecting the two phenyl rings due to the steric bulk of the ortho-substituents (the nitro and methoxy groups). youtube.comyoutube.com This restricted rotation means the molecule is chiral, lacking a plane of symmetry, and can exist as a pair of non-superimposable mirror images (enantiomers). numberanalytics.comyoutube.comgovtgirlsekbalpur.com

This axial chirality is a key element of its stereochemistry. Any reaction that proceeds without breaking or allowing free rotation around the biphenyl bond can be stereoselective, meaning that a single enantiomer of the starting material will lead to a single enantiomer of the product. This has significant implications for the synthesis of complex, chiral molecules where controlling the three-dimensional structure is critical.

Intramolecular Cyclization Reactions Utilizing this compound Intermediates

The proximity of the two phenyl rings, combined with the reactivity of the nitro group, makes this compound an excellent precursor for intramolecular cyclization reactions to form polycyclic aromatic compounds. The primary strategy involves the initial reduction of the nitro group to an amine, which then acts as an internal nucleophile.

Reductive Cyclization to Carbazoles (Cadogan Reaction): A prominent reaction is the synthesis of carbazoles via reductive cyclization. organicreactions.org This transformation, often referred to as the Cadogan reaction, typically involves heating the nitrobiphenyl with a trivalent phosphorus compound, such as triphenylphosphine (B44618) (PPh₃). acs.org The mechanism is believed to proceed through the deoxygenation of the nitro group to a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular electrophilic attack on the adjacent methoxy-substituted ring to form the carbazole (B46965) skeleton. acs.org The reaction conditions, particularly the solvent and temperature, can significantly influence the yield. acs.org

Formation of Other Heterocycles: Besides carbazoles, other heterocyclic systems can be accessed. For example, the cyclization of 2-amino-2'-methoxybenzophenones (a related structure) in the presence of a strong base like sodium hydride is a known method for synthesizing 9-acridones. rsc.org This suggests that if the biphenyl structure were appropriately modified with a carbonyl group, the amino intermediate derived from this compound could undergo a similar cyclization. As mentioned previously, photochemical methods also provide a potential route to phenanthridines. nih.govnih.gov

| Starting Material Type | Key Reagent/Condition | Product | Reaction Name/Type | Citation |

|---|---|---|---|---|

| 2-Nitrobiphenyl (B167123) | Triphenylphosphine (PPh₃), Heat | Carbazole | Cadogan Reductive Cyclization | acs.org |

| 2-Amino-2'-methoxybenzophenone | Sodium Hydride (NaH) | 9-Acridone | Base-mediated Cyclization | rsc.org |

| Biphenyl-2-carbaldehyde O-acetyl oxime | UV Light | Phenanthridine | Photochemical Cyclization | nih.govnih.gov |

Electrochemical Behavior and Redox Chemistry of Biphenyl Derivatives

The redox chemistry of this compound is centered on the electron-accepting nature of the nitro group. Electrochemical studies of related nitroaromatic compounds provide a framework for understanding its behavior.

In this compound:

The nitro group makes the molecule relatively easy to reduce.

The methoxy group , being electron-donating, would slightly decrease the reduction potential compared to an unsubstituted 2-nitrobiphenyl.

| Compound Type | Process | Key Observation/Potential | Technique/Context | Citation |

|---|---|---|---|---|

| Substituted Nitroimidazoles | One-electron reduction | E¹₇ values range from -243 mV to -527 mV, depending on substituents. | Pulse Radiolysis | rsc.org |

| β-Nitrostyrene | Electrochemical reduction | One-electron reduction to a radical anion, followed by dimerization. | Cyclic Voltammetry | electrochem.org |

| Diarylamines | Electrochemical oxidation | Oxidation potentials around +0.9 to +1.1 V vs Ag/AgCl. | Cyclic Voltammetry | beilstein-journals.org |

| Nitrobenzene (B124822) | Electrochemical reduction | Selective reduction to aniline (B41778) is possible with a mediator. | Chronoamperometry | nih.gov |

Advanced Research Applications of 2 Nitro 2 Methoxy 1,1 Biphenyl Scaffolds

Chiral Ligand Design in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. Axially chiral biphenyls are a privileged class of scaffolds for creating these ligands. The 2-nitro-2'-methoxy-1,1'-biphenyl structure is an attractive starting point for synthesizing such ligands, as the nitro and methoxy (B1213986) groups can be readily transformed into various coordinating functional groups, such as phosphines.

The synthesis of chiral phosphine (B1218219) ligands from biphenyl (B1667301) precursors is a well-established strategy in organic chemistry. researchgate.net Phosphine oxides are often used as stable and manageable intermediates, which are later reduced to the final phosphine ligands. researchgate.net A common route to biphenyl-based diphosphine ligands involves the Ullmann-type homocoupling of iodinated aromatic precursors to form a racemic biphenyl backbone. pnas.orgpnas.org This racemic mixture is then resolved into its constituent enantiomers using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid (DBTA). pnas.orgpnas.org

For a precursor like this compound, a plausible synthetic route to a chiral phosphine ligand would involve several key steps. First, the nitro group can be reduced to an amine. This amino group, along with the methoxy group, can then direct further functionalization. For instance, ortho-lithiation can be employed to introduce phosphine groups at specific positions. pnas.org Alternatively, phosphine-boranes can be used as stable intermediates in the synthesis of P-chiral phosphine ligands, which offer high enantioselectivity and catalytic activity. nih.govresearchgate.net

The optimization of these ligands involves modifying the steric and electronic properties of the substituents on the biphenyl and phosphine moieties. These modifications fine-tune the ligand's coordination to the metal center, which in turn influences the enantioselectivity and efficiency of the catalytic reaction. pnas.orgpnas.org

Biphenyl-based phosphine ligands are highly effective in transition metal-catalyzed asymmetric hydrogenation, a fundamental reaction for producing chiral molecules. Ruthenium (Ru) complexes of these ligands have been extensively studied for the hydrogenation of prochiral ketones and olefins. pnas.orgpnas.org The stereoelectronic properties of the ligand, such as the dihedral angle of the biphenyl backbone and the nature of the substituents, profoundly influence the enantiomeric excess (ee) of the product. pnas.orgpnas.org

For example, ligands like MeO-BIPHEP, which features methoxy groups on the biphenyl backbone, have been screened in the asymmetric hydrogenation of various substrates. The performance of these catalysts is highly dependent on both the ligand structure and the specific substrate being hydrogenated. pnas.org Iridium (Ir) complexes with biphenyl phosphine-oxazoline ligands have also proven effective for the asymmetric hydrogenation of challenging substrates like 2H-chromenes. researchgate.net

The table below summarizes the performance of representative biphenyl-based phosphine ligands in Ru-catalyzed asymmetric hydrogenation reactions, demonstrating the high enantioselectivities that can be achieved.

| Substrate | Catalyst/Ligand | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Fluorinated diketone | Ru/(S)-DIFLUORPHOS | (R,R)-diol | 86% | 98% | pnas.orgpnas.org |

| Chlorinated diketone | Ru/(S)-DIFLUORPHOS | Chiral diol | - | >99% | pnas.org |

| Methyl acetoacetate | Ru/SYNPHOS | Chiral alcohol | - | 99% | pnas.org |

| Methyl benzoylformate | Ru/MeO-BIPHEP | Chiral ester | - | 96% | pnas.org |

This table presents data for established biphenyl ligands to illustrate the potential applications for ligands derived from this compound.

Enantioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for constructing C-C bonds, particularly for synthesizing axially chiral biaryl compounds. acs.orgchemistryviews.orgacs.org Chiral phosphine ligands based on a biphenyl scaffold play a crucial role in controlling the stereochemistry of these transformations. acs.orgacs.org

Novel monophosphine ligands, designed by adding chiral side chains to well-known biphenyl-based backbones like SPhos, have shown high efficiency in palladium-catalyzed Suzuki-Miyaura coupling, affording a range of axially chiral products in excellent yields and high enantioselectivities. acs.orgacs.org Furthermore, data-driven approaches are being used to design new phosphine ligands for nickel-catalyzed enantioselective Suzuki-Miyaura reactions, expanding the scope of this methodology. chemrxiv.org These ligands have proven effective for the synthesis of sterically hindered tetra-ortho-substituted biaryls, a challenging synthetic target. chemistryviews.org

The following table showcases the effectiveness of modern biphenyl-based phosphine ligands in the enantioselective Suzuki-Miyaura cross-coupling reaction.

| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

| 1-Bromo-2-naphthyl triflate | 2-methoxyphenylboronic acid | Pd(OAc)₂ / Chiral Monophosphine | 99% | 97% | acs.org |

| 1-Bromo-2-formyl-naphthalene | 2-iso-propylphenylboronic acid | Pd(OAc)₂ / Chiral Monophosphine | 98% | 96% | acs.org |

| Substituted Aryl Bromide | Organoboron Compound | Pd / C-N Axially Chiral Ligand | High | up to 96% | chemistryviews.org |

| Various Aryl Halides | Aryl Boronic Acids | Ni(COD)₂ / N-Bn-Xiao-Phos | Exceptional | High | chemrxiv.org |

This table illustrates the performance of advanced biphenyl ligands, indicating the potential utility for new ligands synthesized from this compound.

Supramolecular Chemistry and Host-Guest Systems

The biphenyl unit is not only a cornerstone of ligand design but also a versatile building block in supramolecular chemistry. Its ability to participate in various non-covalent interactions allows for the construction of intricate and functional self-assembled architectures.

The self-assembly of molecules into well-defined supramolecular structures is driven by specific molecular recognition events. The biphenyl scaffold can act as a central organizing element in these processes. chinesechemsoc.org For instance, a biphenyl core symmetrically functionalized with phenylalanine groups has been shown to self-assemble into dynamic superhelical nanofibers. chinesechemsoc.org In this system, the rotary packing of the biphenyl units is a critical factor that, in concert with other non-covalent interactions, dictates the formation of the higher-order helical structure. chinesechemsoc.org The morphology of these assemblies can even be switched between superhelical structures and nanospheres through external stimuli like redox reactions. chinesechemsoc.org

Biphenyl units are also key components in host-guest chemistry. The cleft of a biphenyl moiety can be designed to bind specific guest molecules within larger macrocyclic hosts like cucurbiturils. acs.org This complexation can dramatically alter the photophysical properties of the guest molecule, leading to applications such as fluorescent turn-on probes for imaging. acs.org The self-assembly of such units can lead to a variety of nanomaterials, from nanoparticles to gels and micelles, with properties tunable by solvent, concentration, and temperature. nih.govnih.gov

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. numberanalytics.com The biphenyl scaffold offers multiple sites for these weak yet highly directional interactions, including hydrogen bonding and π-π stacking. chinesechemsoc.orgrsc.org

In the self-assembly of biphenyl-peptide conjugates, π-π stacking between the central biphenyl rings cooperates with hydrogen bonding between the amide groups of the peptide wings to stabilize the resulting helical aggregates. chinesechemsoc.org The strength of π-π stacking interactions can, in turn, be influenced by the presence of hydrogen bonds, which can alter the electron density of the aromatic rings. rsc.org

Design of Receptors and Sensors Utilizing this compound Derivatives

The tailored design of molecular receptors and sensors relies on creating specific and detectable interactions between a host molecule and a target guest. While direct applications of this compound in this field are not extensively documented, the broader class of substituted biphenyl derivatives has been successfully employed in the design of sophisticated receptors. For instance, series of substituted biphenyl derivatives have been prepared and shown to exhibit potent affinities for neurokinin NK(1) and NK(2) receptors.

The structural motif of this compound offers several features that could be exploited for receptor design:

Defined Geometry: The ortho-substituents force the two phenyl rings to adopt a twisted conformation (a non-zero dihedral angle), creating a well-defined three-dimensional cleft suitable for guest binding.

Hydrogen Bonding Sites: The oxygen atoms of both the nitro and methoxy groups can act as hydrogen bond acceptors.

Electronic Properties: The electron-deficient nitro-substituted ring and the electron-rich methoxy-substituted ring can engage in favorable π-π stacking interactions with complementary aromatic guests.

Derivatives of this compound could be incorporated into larger molecular frameworks to create specific binding pockets. For example, N-2-methoxybenzyl (NBOMe) derivatives of other psychoactive compounds have shown significantly increased binding affinity at various serotonin (B10506) and other receptors, highlighting the role that methoxy-substituted benzyl (B1604629) and phenyl groups can play in molecular recognition at biological targets. nih.gov The nitro group, with its strong electron-withdrawing nature, can also serve as a signaling unit in a sensor, where its reduction potential or spectroscopic properties change upon guest binding.

Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state architectures with desired properties. The this compound scaffold is a subject of interest in this field due to the interplay of various non-covalent forces that can direct its self-assembly.

Molecular Packing and Intermolecular Interactions in Biphenyl Crystals

The crystal packing of biphenyl derivatives is governed by a delicate balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. cam.ac.ukrsc.org For this compound, the key interactions are dictated by its functional groups.

The nitro group is a potent hydrogen bond acceptor and often participates in C-H···O interactions with neighboring molecules. researchgate.net Studies on related nitrobiphenyls show that these interactions, along with O···N and O···O contacts, are significant in defining the crystal lattice. nih.gov The methoxy group can also act as a hydrogen bond acceptor.

The conformation of the biphenyl unit itself, specifically the dihedral angle between the two phenyl rings, is a critical parameter. This angle is a compromise between the steric repulsion of the ortho-substituents (which favors a more twisted, near-orthogonal conformation) and the desire for π-conjugation (which favors a planar conformation). cam.ac.uk The presence of bulky ortho groups in this compound ensures a significantly twisted structure.

Table 1: Key Intermolecular Interactions in Substituted Biphenyl Crystals

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | C-H···O interactions involving aromatic C-H donors and nitro/methoxy oxygen acceptors. | Major directional force influencing molecular arrangement. researchgate.netnih.gov |

| π-π Stacking | Face-to-face or offset stacking of the aromatic rings. | Can contribute to cohesion, though often weakened by steric hindrance from ortho groups. |

| Dipole-Dipole | Interactions between the permanent dipoles created by the NO₂ and OCH₃ groups. | Influences the overall electrostatic landscape and packing efficiency. |

| van der Waals Forces | Non-specific dispersion forces that contribute significantly to the overall lattice energy. | Crucial for dense packing of molecules. nih.gov |

Cocrystallization and Eutectic Systems Formation with Biphenyl Derivatives

Cocrystallization is a powerful technique in crystal engineering to modify the physical properties of a solid without altering the molecule itself. mdpi.com This is achieved by crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio. While specific studies on the cocrystallization of this compound are scarce, the principles can be inferred from related systems.

Nitroaromatic compounds are excellent candidates for cocrystal formation due to the strong hydrogen bond accepting capability of the nitro group. They can form robust supramolecular synthons with hydrogen bond donors like carboxylic acids, phenols, or amides. The formation of cocrystals can be used to tune properties such as solubility and melting point. mdpi.com For example, matching tectons (molecular building blocks) can be used to form binary crystals, where a halogen bond donor might be cocrystallized with a halogen bond acceptor. mdpi.com

The formation of eutectic systems, which are intimate mixtures of crystalline solids with a melting point lower than any of the individual components, is also a possibility. The structural dissimilarity introduced by the nitro and methoxy groups on the biphenyl scaffold could lead to the formation of eutectics when mixed with other planar or non-planar aromatic compounds.

Rational Design of Functional Materials Utilizing Biphenyl Scaffolds

The unique electronic and structural properties of the this compound scaffold make it a valuable precursor for functional organic materials. A key application lies in the synthesis of carbazole (B46965) derivatives. The Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls using phosphites or phosphines, provides an efficient route to the carbazole core. orgsyn.org

Carbazoles are highly sought-after materials in organic electronics due to their excellent charge-transport properties, high thermal stability, and strong luminescence. They are fundamental building blocks for:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based polymers and small molecules are widely used as host materials or hole-transporting layers in OLED devices.

Photovoltaics: Carbazole units are incorporated into donor-acceptor polymers for organic solar cells.

Photorefractive Materials: The photoconductive properties of carbazoles are utilized in materials for holographic data storage.

The substituents on the initial 2-nitrobiphenyl (B167123) scaffold can be used to tune the properties of the final carbazole material. In the case of this compound, the resulting carbazole would be methoxy-substituted, which can influence its solubility, electronic energy levels, and solid-state packing, thereby fine-tuning the performance of the final device. Some substituted nitrobiphenyls are noted for their utility in producing advanced materials like liquid crystals. smolecule.com

Precursors for Complex Chemical Structures and Functional Molecules

Beyond its direct use, the this compound scaffold serves as a versatile starting point for the synthesis of more elaborate molecular architectures.

Synthesis of Macrocyclic Compounds and Strained Alkynes

The transformation of 2-nitrobiphenyls into carbazoles is a powerful tool for constructing larger, more complex systems. This cyclization can be a key step in the synthesis of macrocyclic compounds that incorporate the rigid, planar carbazole unit. cam.ac.uknih.gov Macrocycles are of great interest in host-guest chemistry and drug discovery. nih.gov Synthetic strategies toward macrocycles often involve a "build/couple/pair" approach, where linear fragments are first synthesized and then cyclized. cam.ac.uk The carbazole unit, formed from a 2-nitrobiphenyl precursor, can act as a rigid corner element or a broad aromatic panel within a larger macrocyclic ring.

While there are no specific reports detailing the use of this compound as a direct precursor to strained alkynes, the general strategy for creating such molecules often involves the photochemical or thermal decomposition of a suitable precursor that is part of a rigid framework. The biphenyl unit can provide the necessary rigidity to support a highly strained system. The synthesis of complex macrocycles can be achieved in as few as two steps using multicomponent reactions like the Ugi reaction to create diverse libraries of compounds. nih.gov An intramolecularly self-templated approach has also been shown to be effective for the thermodynamically controlled synthesis of certain macrocycles. units.it

Construction of Diverse Heterocyclic Systems (e.g., Carbazole, Quinoline (B57606), Phenanthridinone, Spirocycles)

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions. The methoxy group can also be manipulated or can influence the reactivity of the aromatic ring.

Carbazole Synthesis:

The synthesis of carbazoles from 2-nitrobiphenyl derivatives is a well-established transformation, often achieved through reductive cyclization. A prominent method is the Cadogan reaction, which typically involves the deoxygenation of the nitro group using a phosphine reagent, such as triphenylphosphine (B44618), at elevated temperatures. This reaction proceeds through a nitrene intermediate, which then undergoes intramolecular cyclization to form the carbazole ring system. The visible-light-induced photoredox Cadogan cyclization has also been developed as a milder alternative.

A study on the triphenylphosphine-mediated reductive cyclization of various 2-nitrobiphenyls demonstrated the efficiency of this method in producing carbazoles. While this study did not specifically use this compound, the general applicability of the reaction suggests its potential for the synthesis of methoxy-substituted carbazoles.

| Reaction | Reagents and Conditions | Product | Key Features |

| Cadogan Reductive Cyclization | Triphenylphosphine, heat | Carbazole derivative | Forms the carbazole ring via a nitrene intermediate. |

| Photoredox Cadogan Cyclization | 4CzIPN (photocatalyst), visible light | Carbazole derivative | Milder reaction conditions compared to the traditional method. |

Quinoline Synthesis:

The synthesis of quinolines from this compound typically requires a two-step process. The first step involves the reduction of the nitro group to an amino group, yielding 2-amino-2'-methoxy-1,1'-biphenyl. This amino-biphenyl derivative can then be used in various established quinoline syntheses. For instance, the Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core. iipseries.org Other methods like the Doebner-von Miller reaction and the Friedländer synthesis offer alternative routes to quinolines from anilines. iipseries.orgorganic-chemistry.org The electrophilic cyclization of N-(2-alkynyl)anilines is another modern approach to synthesize substituted quinolines. nih.gov

A general synthetic strategy would be:

Reduction: this compound is reduced to 2-amino-2'-methoxy-1,1'-biphenyl using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).

Cyclization: The resulting 2-amino-2'-methoxy-1,1'-biphenyl is then subjected to a quinoline synthesis protocol.

| Starting Material | Key Transformation | Intermediate | Quinoline Synthesis Method | Potential Product |

| This compound | Reduction of nitro group | 2-amino-2'-methoxy-1,1'-biphenyl | Skraup, Doebner-von Miller, Friedländer, etc. | Methoxy-substituted phenylquinoline |

Phenanthridinone Synthesis:

Similar to quinoline synthesis, the construction of phenanthridinones from this compound is a multi-step process. A common route to phenanthridinones involves the intramolecular cyclization of 2-aminobiphenyl-2'-carboxylic acid derivatives. Therefore, the synthesis would necessitate both the reduction of the nitro group and the oxidation of the methoxy group.

The proposed synthetic sequence is as follows:

Reduction: The nitro group of this compound is reduced to an amino group.

Oxidation: The methoxy group is converted to a carboxylic acid. This can be a challenging transformation, and might require demethylation followed by oxidation.

Cyclization: The resulting 2-aminobiphenyl-2'-carboxylic acid is then cyclized to the phenanthridinone, often under acidic conditions or via activation of the carboxylic acid.

| Intermediate | Key Transformation | Final Product |

| 2-amino-2'-methoxy-1,1'-biphenyl | Oxidation of methoxy to carboxylic acid | 2-aminobiphenyl-2'-carboxylic acid derivative |

| 2-aminobiphenyl-2'-carboxylic acid derivative | Intramolecular cyclization | Phenanthridinone derivative |

Spirocycle Synthesis:

A more direct application of the this compound scaffold has been demonstrated in the synthesis of spiroconjugated molecules. A study showed that an iodine monochloride (ICl)-induced intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones leads to the formation of 4'H-spiro(cyclohexa wikipedia.orgdiene-1,1'-naphthalene)-4,4'-diones. nih.gov This reaction proceeds via an electrophilic iodocyclization that occurs selectively at the ipso-position of the methoxy-substituted ring. nih.gov This provides a facile approach to a new class of spiroconjugated compounds. nih.gov

| Starting Material Derivative | Reagent | Reaction Type | Product |

| 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynone | Iodine monochloride (ICl) | Intramolecular electrophilic cyclization | 4'H-spiro(cyclohexa wikipedia.orgdiene-1,1'-naphthalene)-4,4'-dione nih.gov |

Development of Molecular Switches and Optoelectronic Components

The unique electronic properties of this compound, arising from the presence of both an electron-withdrawing nitro group and an electron-donating methoxy group, make it an interesting candidate for the development of molecular switches and optoelectronic components. These applications often rely on the ability of a molecule to switch between two or more stable states with different physical properties, such as absorption or emission of light, in response to an external stimulus like light (photochromism) or an electric field (electrochromism).